molecular formula C24H27N5O3S B2980410 N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251693-73-8

N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2980410
CAS No.: 1251693-73-8
M. Wt: 465.57
InChI Key: ASRYZXZDOKGYOG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a sulfanyl-linked acetamide group and a piperazine ring bearing a 2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-19-9-7-18(8-10-19)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-5-3-4-6-21(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYZXZDOKGYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of appropriate amines with ethylene glycol or other suitable reagents.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors such as amidines and β-diketones.

    Coupling Reactions: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by linking the piperazine and pyrimidine intermediates through a sulfanyl-acetamide linkage, often using thiol reagents and acylation conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the piperazine ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced aromatic rings, modified piperazine ring.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine and pyrimidine derivatives.

    Medicine: Potential pharmacological properties such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: Use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and pyrimidine rings can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The position and nature of substituents on the piperazine ring significantly affect physicochemical and biological properties:

Compound Name (Reference) Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Observations
Target Compound 2-Methoxyphenyl ~477* Not reported Hypothesized to exhibit moderate lipophilicity due to the methoxy group’s electron-donating effects.
M179-4772 () 4-Methoxyphenyl 463.6 Not reported The 4-methoxy substituent may enhance planarity and π-stacking compared to the 2-methoxy isomer .
5k () 4-Methoxybenzyl 539.22 92–94 Higher molecular weight and melting point due to the benzyl group’s bulk .
5m () 4-Fluorobenzyl 527.20 80–82 Fluorine’s electronegativity increases polarity, potentially improving aqueous solubility .
10a () tert-Butylamino 635.75 106–108 Bulky tert-butyl group reduces solubility but may improve metabolic stability .

*Estimated based on M179-4772 () with adjusted substituent mass.

Key Insight : The 2-methoxyphenyl group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., benzyl in 5k) but may alter receptor binding compared to its 4-methoxy analog (M179-4772) due to differences in electronic distribution .

Pyrimidine vs. Heterocyclic Core Modifications

Replacing the pyrimidine core with other heterocycles impacts molecular geometry and bioactivity:

Compound Name (Reference) Core Structure Key Functional Groups Biological Relevance
Target Compound Pyrimidine Sulfanyl acetamide, piperazine Potential kinase or GPCR modulation (inferred from analogs) .
13 () Thiazole Piperazin-1-yl acetamide Demonstrated MMP inhibitory activity, suggesting thiazole’s role in chelating metal ions .
10c () Pyrimidine + benzamide Benzyl carboxamide Extended conjugation may enhance binding to hydrophobic pockets .
5o () Imidazo[2,1-b]thiazole Phenylimidazole Increased rigidity compared to pyrimidine, potentially limiting conformational flexibility .

Key Insight : Pyrimidine-based compounds like the target molecule balance conformational flexibility and planar aromaticity, whereas thiazole or imidazole cores (e.g., ) may prioritize metal coordination or rigidity .

Sulfur-Containing Linkages

The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) or oxy (-O-) linkages in analogs:

Compound Name (Reference) Linkage Type Molecular Weight (g/mol) Stability/Reactivity
Target Compound Sulfanyl ~477 Moderate stability; prone to oxidation.
15 () Sulfonyl 426.96 Higher stability but reduced nucleophilicity .
5l () None (direct C-N bond) 573.18 Enhanced metabolic resistance but reduced solubility .

Key Insight : The sulfanyl group offers a balance between solubility and reactivity, though oxidative susceptibility may necessitate formulation adjustments compared to sulfonyl analogs .

Biological Activity

N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A methoxyphenyl group
  • A piperazine moiety
  • A pyrimidine ring linked through a thioether bond

Key Characteristics

PropertyValue
Molecular Weight463.6 g/mol
Molecular FormulaC25H29N5O2S
LogP4.7431
Polar Surface Area53.166 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases. The compound may exhibit selective inhibition of certain receptor tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures demonstrate significant anticancer activity. For instance:

  • Cytotoxicity : Derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural motifs.

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of compounds containing thiadiazole and pyrimidine rings. The presence of these functional groups in this compound suggests possible antimicrobial activity.

Study 1: Anticancer Activity in Cell Lines

A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines, revealing IC50 values in the low micromolar range for certain derivatives. The results indicated that modifications in the piperazine and pyrimidine components could enhance anticancer potency.

Study 2: Kinase Inhibition Profile

A comprehensive analysis of kinase inhibitors demonstrated that similar compounds exhibit selective inhibition against specific kinases involved in tumor growth. The study reported that modifications to the methoxy and thioether groups can significantly affect the binding affinity and selectivity towards target kinases .

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